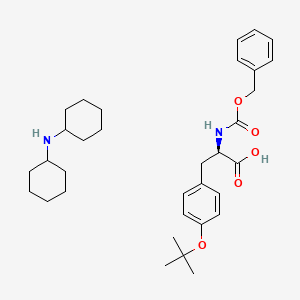
Z-D-Neopentylgly-OH · DCHA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-D-Neopentylgly-OH · DCHA is a versatile chemical compound with a wide range of applications in scientific research. It is particularly noted for its role in drug development, especially in the creation of enzyme inhibitors. This compound’s unique structure makes it valuable in various fields, including medical, environmental, and industrial research.
Preparation Methods
The synthesis of Z-D-Neopentylgly-OH · DCHA involves several steps. One common method is the hydrogenation of hydroxypivaldehyde, which is obtained through the crossed aldol condensation of isobutyraldehyde and formaldehyde . This process requires specific catalysts and reaction conditions to ensure the desired product is obtained. Industrial production methods often involve large-scale hydrogenation processes to produce the compound efficiently .
Chemical Reactions Analysis
Z-D-Neopentylgly-OH · DCHA undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives that retain the core structure of the compound .
Scientific Research Applications
Z-D-Neopentylgly-OH · DCHA has numerous applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential as an enzyme inhibitor, which could lead to the development of new drugs. In medicine, it has been explored for its therapeutic potential in various treatments. Industrially, it is used in the production of polymers and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Z-D-Neopentylgly-OH · DCHA involves its interaction with specific molecular targets, such as enzymes. By binding to these targets, the compound can inhibit their activity, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific enzyme and the context in which the compound is used .
Comparison with Similar Compounds
Z-D-Neopentylgly-OH · DCHA is unique due to its specific structure and reactivity. Similar compounds include other derivatives of neopentyl glycol and related enzyme inhibitors. These compounds share some chemical properties but differ in their specific applications and effectiveness. The uniqueness of this compound lies in its versatility and the range of reactions it can undergo .
Properties
CAS No. |
201677-20-5 |
|---|---|
Molecular Formula |
C15H21NO4 · C12H23N |
Molecular Weight |
460.66 |
Synonyms |
Z-D-Neopentylgly-OH · DCHA; Z-gamma-Me-D-Leu-OH · DCHA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(2S,3S)-2-[methyl(phenylmethoxycarbonyl)amino]-3-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B612849.png)
